Morindone

Catalog No.
S572235
CAS No.
478-29-5
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morindone

CAS Number

478-29-5

Product Name

Morindone

IUPAC Name

1,2,5-trihydroxy-6-methylanthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c1-6-2-3-7-10(12(6)17)13(18)8-4-5-9(16)15(20)11(8)14(7)19/h2-5,16-17,20H,1H3

InChI Key

BATFHSIVMJJJAF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O

Synonyms

morindone

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O

Morindone is a trihydroxyanthraquinone.

Morindone (CAS 478-29-5), chemically defined as 1,5,6-trihydroxy-2-methylanthraquinone, is a highly functionalized anthraquinone derivative traditionally extracted from the Rubiaceae family. In modern industrial and laboratory procurement, it serves as a critical baseline reference standard for anthraquinone biosynthesis via the shikimate pathway and as a specialized precursor for metal-complexed mordant dyes. Unlike simpler, un-substituted anthraquinones, Morindone's specific trihydroxy-methyl substitution pattern imparts unique physicochemical behaviors, including precise binding affinities in multi-target pharmacological assays and distinct chelation geometries with aluminum and chromium mordants. This makes it an indispensable compound for targeted oncology research, natural dye formulation, and phytochemical standardization [1].

Substituting Morindone with closely related anthraquinones, such as Alizarin (1,2-dihydroxyanthraquinone) or Emodin (1,3,8-trihydroxy-6-methylanthraquinone), fundamentally alters both material processing and biological assay outcomes. In textile chemistry, while Alizarin provides standardized synthetic reproducibility, it lacks the 1,5,6-trihydroxy substitution of Morindone, resulting in entirely different metal-mordant chelation stoichiometry and colorimetric profiles; Morindone specifically precipitates with alum lake as an orange-red complex[1]. In pharmacological screening, generic anthraquinones fail to replicate Morindone's highly selective multi-target binding affinity. For instance, in colorectal cancer models, Morindone uniquely downregulates mutated TP53 and KRAS with an exceptional Selectivity Index, whereas analogs like rubiadin or emodin exhibit significantly different IC50 profiles and off-target toxicities [2]. Consequently, generic substitution compromises assay selectivity and formulation accuracy.

Selective Cytotoxicity and KRAS/p53 Multi-Targeting in Colorectal Cancer

In comparative pharmacological assays against colorectal cancer (CRC) cell lines, Morindone demonstrates highly specific antiproliferative activity. Against the HCT116 cell line, Morindone yields an IC50 of 10.70 ± 0.04 μM with an exceptional Selectivity Index (SI) of 76.25 [1]. In contrast, closely related anthraquinones isolated from the same botanical sources often lack this dual-targeting capability for MDM2-p53 and KRAS mutations, exhibiting lower SI values and broader, non-specific cytotoxicity [1].

Evidence DimensionCytotoxicity (IC50) and Selectivity Index (SI)
Target Compound DataIC50 = 10.70 ± 0.04 μM; SI = 76.25
Comparator Or BaselineNon-selective anthraquinone analogs
Quantified DifferenceHighly specific SI > 75, indicating targeted action rather than broad cytotoxicity.
ConditionsIn vitro HCT116 colorectal cancer cell line assay.

Researchers procuring standards for KRAS or p53 mutant CRC models must utilize Morindone to ensure high selectivity and avoid the off-target toxicity associated with generic anthraquinone screening.

Structural Substitution and Biosynthetic Pathway Utility

Morindone (1,5,6-trihydroxy-2-methylanthraquinone) is uniquely substituted in both benzenoid rings, distinguishing its biosynthetic origin from acetate-derived anthraquinones like chrysophanol (1,8-dihydroxy-3-methylanthraquinone) [1]. Isotope tracing studies confirm that Morindone is derived from shikimic acid via o-succinylbenzoic acid [1]. This structural divergence makes it a critical standard for differentiating biosynthetic pathways in Rubiaceae species.

Evidence DimensionBiosynthetic precursor pathway origin
Target Compound DataDerived from shikimic acid via o-succinylbenzoic acid
Comparator Or BaselineChrysophanol (acetate-derived pathway)
Quantified DifferenceComplete divergence in carbon skeleton origin (shikimate vs. acetate) despite a shared anthraquinone core.
ConditionsIsotope tracing and biosynthetic pathway elucidation in higher plants.

Analytical chemists and plant biochemists must procure Morindone rather than generic anthraquinones to accurately calibrate assays measuring shikimate pathway secondary metabolites.

Mordant Dye Complexation and Colorimetric Output

As a natural mordant dye, Morindone's 1,5,6-trihydroxy-2-methyl structure dictates its metal complexation geometry, differentiating it from the synthetic standard Alizarin (1,2-dihydroxyanthraquinone) [1]. While Alizarin provides simple 1,2-diol chelation, Morindone requires specific metal salts (e.g., aluminum for red, chromium for duskier purple shades) and produces distinct color space coordinates, precipitating with alum lake specifically as an orange-red lake pigment [1]. The additional hydroxyl group at the 5- and 6-positions fundamentally alters the binding stoichiometry with aluminum mordants compared to Alizarin.

Evidence DimensionMetal-mordant chelation geometry and precipitation color
Target Compound Data1,5,6-trihydroxy substitution enabling complex multi-site metal binding (orange-red with alum)
Comparator Or BaselineAlizarin (1,2-dihydroxy substitution)
Quantified DifferenceDivergent precipitation profiles and strict mordant dependency for shade variation.
ConditionsTextile dyeing and lake pigment precipitation using aluminum, iron, or chromium mordants.

Procurement for natural dye formulation or historical textile restoration requires Morindone to achieve specific traditional shade profiles and complexation behaviors that synthetic Alizarin cannot replicate.

Selective Antifungal Minimum Inhibitory Dose

In antimicrobial screening of Morinda-derived anthraquinones, Morindone demonstrates highly selective antifungal properties [1]. While analogs like damnacanthal exhibit broad-spectrum activity—including against P. aeruginosa at a Minimum Inhibitory Dose (MID) of 10 μg/disk—Morindone specifically shows very strong antifungal activity against Candida lipolytica, differentiating its utility in targeted antimicrobial assays [1].

Evidence DimensionAntimicrobial spectrum and Minimum Inhibitory Dose (MID)
Target Compound DataStrong selective activity against Candida lipolytica
Comparator Or BaselineDamnacanthal (broad-spectrum including P. aeruginosa)
Quantified DifferenceDistinct target organism specificity (fungal vs. broad bacterial/fungal).
ConditionsDisk diffusion antimicrobial assay.

Microbiologists require Morindone as a selective antifungal reference standard, avoiding the broad-spectrum interference seen with other anthraquinone derivatives.

Reference Standard for Oncology Screening (KRAS/p53 Mutants)

Driven by its exceptional Selectivity Index (SI = 76.25) and IC50 of 10.70 μM in HCT116 cells, Morindone is the preferred anthraquinone reference standard for in vitro assays targeting MDM2-p53 and KRAS mutations in colorectal cancer models. Its procurement ensures high assay specificity compared to generic, broad-spectrum cytotoxic agents[1].

Natural Dye Formulation and Textile Restoration

Due to its unique 1,5,6-trihydroxy-2-methyl structure, Morindone is essential for specialized textile chemistry requiring specific metal-mordant complexation (e.g., aluminum, chromium, iron). It is procured for historical textile restoration and premium natural dye formulations where the simple chelation profile of synthetic Alizarin is an inadequate substitute [2].

Phytochemical Standardization of the Shikimate Pathway

As an anthraquinone uniquely substituted in both benzenoid rings and derived via o-succinylbenzoic acid, Morindone serves as a critical analytical marker. Plant biochemists and analytical laboratories procure it to calibrate chromatography and isotope tracing equipment when differentiating shikimate-derived metabolites from acetate-derived analogs like chrysophanol [3].

XLogP3

3.3

Other CAS

478-29-5

Wikipedia

Morindone

Dates

Last modified: 04-14-2024

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